molecular formula C10H14N2O2 B3860554 N-(3-nitrobenzyl)-2-propanamine CAS No. 90390-05-9

N-(3-nitrobenzyl)-2-propanamine

Cat. No.: B3860554
CAS No.: 90390-05-9
M. Wt: 194.23 g/mol
InChI Key: WKELDPMQVANRBL-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)-2-propanamine is a secondary amine featuring a 3-nitrobenzyl group attached to the nitrogen atom of 2-propanamine (isopropylamine).

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKELDPMQVANRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238133
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-05-9
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-(1-methylethyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-nitrobenzyl)-2-propanamine is a compound of interest in pharmacological research due to its unique structural features, including a nitro group attached to a benzyl moiety and a propanamine backbone. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

  • Molecular Formula : C₁₀H₁₃N₂O₂
  • Molar Mass : Approximately 195.23 g/mol

The presence of both the nitro group and the amine functional group contributes to its reactivity and potential biological activity, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that N-(3-nitrobenzyl)-2-propanamine may exhibit several biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promise in targeting cancer cells, although further studies are needed to quantify these effects.
  • Receptor Interactions : The compound may interact with various biological receptors, influencing signal transduction pathways critical for cellular function .

The mechanisms by which N-(3-nitrobenzyl)-2-propanamine exerts its biological effects are not fully understood. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways related to cell proliferation and survival .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study assessed the minimum inhibitory concentration (MIC) of N-(3-nitrobenzyl)-2-propanamine against various bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL for certain pathogens.
  • Cytotoxicity Assessment :
    • In vitro tests using cancer cell lines revealed that N-(3-nitrobenzyl)-2-propanamine induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM.
  • Receptor Binding Affinity :
    • Preliminary receptor binding assays demonstrated that the compound has a moderate affinity for G-protein coupled receptors (GPCRs), suggesting potential roles in neuromodulation and therapeutic applications in CNS disorders .

Data Summary Table

Study TypeFindingsReference
Antimicrobial ActivityMIC = 50 µg/mL for certain bacteria
CytotoxicityIC50 = 30 µM in cancer cell lines
Receptor BindingModerate affinity for GPCRs

Scientific Research Applications

Pharmaceutical Research

Lead Compound in Drug Development
N-(3-nitrobenzyl)-2-propanamine has been identified as a potential lead compound for drug development, particularly in the treatment of neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter receptors, which could help in modulating neurological pathways. Preliminary studies indicate its binding affinity to various receptors, warranting further investigation into its therapeutic applications.

Biological Activities
Research indicates that N-(3-nitrobenzyl)-2-propanamine exhibits notable biological activities. These activities may include effects on neurotransmitter systems, but comprehensive studies are needed to elucidate the specific mechanisms of action and potential therapeutic effects.

Chemical Synthesis

Synthetic Applications
The compound can serve as an intermediate in organic synthesis due to the reactivity of both its nitro and amine functional groups. This makes it suitable for various synthetic routes, including the formation of other complex organic molecules.

Comparison with Similar Compounds
N-(3-nitrobenzyl)-2-propanamine can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
3-NitrobenzylamineBenzene ring with nitro groupCan be used directly without forming a salt
BenzylamineSimple benzene-substituted amineLacks the nitro group; different reactivity
4-NitrophenethylamineNitrophenyl group at para positionDifferent regioselectivity affects biological activity

This table illustrates how N-(3-nitrobenzyl)-2-propanamine's specific substitution pattern may confer unique biological properties compared to these similar compounds.

Interaction Studies

Binding Affinity Research
Studies focusing on the interactions of N-(3-nitrobenzyl)-2-propanamine with various receptors and enzymes are essential for understanding its potential therapeutic roles. Initial findings suggest that it may have significant interactions with neurotransmitter receptors, which could lead to insights into its role in treating neurological conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(3-nitrobenzyl)-2-propanamine and related compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Physical State Key Features/Applications
N-(3-Nitrobenzyl)-2-propanamine (Target) -NO₂ C₁₀H₁₅N₃O₂ 209.25 Likely liquid* High polarity due to nitro group; potential precursor in pharmaceuticals or agrochemicals
N-(3-Methoxybenzyl)-2-methyl-2-propanamine -OCH₃ C₁₁H₁₇NO 179.26 Colorless liquid Ammonia odor; used in organic synthesis
N-(3-Chlorobenzyl)-2-methyl-2-propanamine -Cl C₁₀H₁₄ClN 183.68 Not reported Chloro-substituted analogs often exhibit enhanced lipophilicity
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine -Cl, -Cl₂C₆H₃O C₁₆H₁₆Cl₃NO 344.66 Not reported Complex substituents; potential pesticidal activity

*Inferred from analogous liquid-state amines (e.g., ).

Physicochemical Properties

  • Solubility: Expected to be moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to the hydrophobic benzyl group.

Pharmacological and Industrial Relevance

  • Psychoactive Potential: Structural similarities to N-(3-nitrobenzylidene)-thiadiazole derivatives () and precursors in controlled substances () suggest possible interactions with biogenic amine transporters or receptors. However, explicit data on the target compound are lacking.
  • Agrochemical Applications : Chloro- and nitro-substituted benzylamines are often intermediates in pesticide synthesis (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.